molecular formula C19H18N4O3 B14873516 (E)-N'-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

(E)-N'-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B14873516
M. Wt: 350.4 g/mol
InChI Key: DKQXXABLNRQFPP-UDWIEESQSA-N
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Description

(E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a methoxybenzylidene group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

(E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide shares structural similarities with other pyrazole derivatives, such as:
    • (E)-N’-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
    • (E)-N’-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of (E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-25-14-7-5-6-13(10-14)12-20-23-19(24)17-11-16(21-22-17)15-8-3-4-9-18(15)26-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

DKQXXABLNRQFPP-UDWIEESQSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OC

Origin of Product

United States

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